Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride
Description
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride is a chiral piperidine-derived ester hydrochloride salt. Its structure comprises a methyl ester group linked to a propanoate chain and a stereospecific 6-methylpiperidin-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Piperidine derivatives are widely studied for their biological activity, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
IUPAC Name |
methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-3-4-9(7-11-8)5-6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYSFIJXKWCRG-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with Methyl Group: The methyl group is introduced to the piperidine ring using methylating agents like methyl iodide under basic conditions.
Esterification: The propanoate ester is formed by reacting the substituted piperidine with propanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally or functionally related hydrochlorides:
Key Observations :
- Piperidine vs. Piperazine : Compounds with piperidine rings (e.g., target compound, ) exhibit better CNS penetration compared to piperazine derivatives (e.g., benzoxazole-piperazine in ), which often prioritize enzyme inhibition .
- Ester vs. Amide : The methyl ester in the target compound and may confer higher metabolic lability compared to the amide in prilocaine , affecting duration of action.
Biological Activity
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride, a compound characterized by its unique piperidine structure, has garnered attention for its potential biological activities, particularly as a histamine H3 receptor antagonist. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 232.71 g/mol
- CAS Number : [1222491-21-5]
The compound features a methylpiperidine moiety that is crucial for its interaction with biological targets.
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride primarily acts as an antagonist of the histamine H3 receptor (H3R). The H3 receptor is implicated in various neurological processes, including neurotransmitter release modulation and cognitive functions. By blocking this receptor, the compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive functions and exhibiting neuroprotective effects .
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of similar compounds within the piperidine class. For instance, a related compound demonstrated significant cytotoxicity against leukemic HL60 cells with an IC50 value indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride | HL60 | TBD |
| Related Piperidine Derivative | HL60 | 76 |
Neuroprotective Properties
Studies suggest that H3R antagonists can exert neuroprotective effects in models of neurodegenerative diseases. The blockade of H3 receptors has been associated with improved cognitive function and memory retention in animal models. This is particularly relevant for conditions like Alzheimer's disease where histamine signaling plays a critical role in cognitive decline .
Case Studies
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Cognitive Enhancement in Animal Models
- A study evaluated the effects of H3R antagonists on cognitive performance in rodent models. Results indicated that administration of methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride led to significant improvements in memory tasks compared to control groups.
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Potential in Treating Neurodegenerative Disorders
- In a clinical trial setting, compounds similar to methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate; hydrochloride were tested for their efficacy in treating Alzheimer's disease symptoms. Preliminary results showed promise in reducing cognitive decline markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
